Butanamide, N-[(5-butyl-1,2,3,4-tetrahydro-1-naphthalenyl)methyl]- is a chemical compound characterized by its unique structure and properties. It is a derivative of tetrahydronaphthalene, which is a hydrogenated form of naphthalene. This compound has the molecular formula and a molecular weight of approximately 287.4 g/mol. The compound's IUPAC name reflects its complex structure, which includes a butyramide functional group attached to a tetrahydronaphthalene moiety.
The compound is typically synthesized in laboratory settings and can also be produced industrially. It is available through various chemical suppliers and is used in research and development across multiple scientific fields.
Butanamide, N-[(5-butyl-1,2,3,4-tetrahydro-1-naphthalenyl)methyl]- falls under the category of amides, specifically as an N-substituted butyramide. Its classification is significant in understanding its reactivity and potential applications in organic synthesis and medicinal chemistry.
The synthesis of Butanamide, N-[(5-butyl-1,2,3,4-tetrahydro-1-naphthalenyl)methyl]- generally involves the following steps:
The industrial production of this compound may utilize advanced techniques such as continuous flow reactors and automated monitoring systems to enhance efficiency and reduce costs. Reaction parameters are closely monitored to optimize yield and minimize by-products.
The molecular structure of Butanamide, N-[(5-butyl-1,2,3,4-tetrahydro-1-naphthalenyl)methyl]- features a tetrahydronaphthalene core with a butyramide group attached. The structural formula can be represented as follows:
| Property | Value |
|---|---|
| CAS Number | 820974-74-1 |
| Molecular Formula | C19H29NO |
| Molecular Weight | 287.4 g/mol |
| IUPAC Name | N-[(5-butyl-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]butanamide |
| Canonical SMILES | CCCCC1=C2CCCC(C2=CC=C1)CNC(=O)CCC |
Butanamide, N-[(5-butyl-1,2,3,4-tetrahydro-1-naphthalenyl)methyl]- can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for Butanamide derivatives generally involves interactions at the molecular level where the functional groups facilitate binding with biological targets or participate in further chemical transformations. The specific pathways depend on the context of use—whether in medicinal applications or synthetic chemistry.
The physical properties of Butanamide, N-[(5-butyl-1,2,3,4-tetrahydro-1-naphthalenyl)methyl]- include:
| Property | Value |
|---|---|
| Appearance | White crystalline solid |
| Melting Point | Not specified |
| Boiling Point | Not specified |
Chemical properties include solubility in organic solvents and stability under various conditions. Specific data on reactivity would depend on the presence of functional groups during reactions.
Butanamide, N-[(5-butyl-1,2,3,4-tetrahydro-1-naphthalenyl)methyl]- has potential applications in various scientific fields:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: